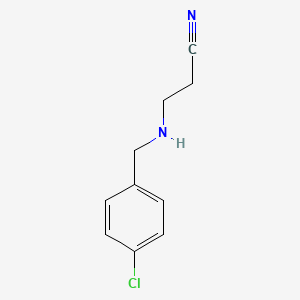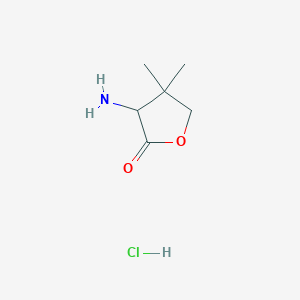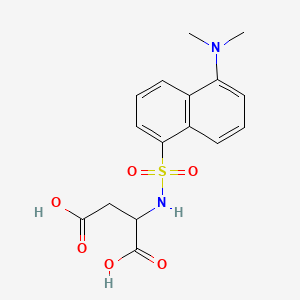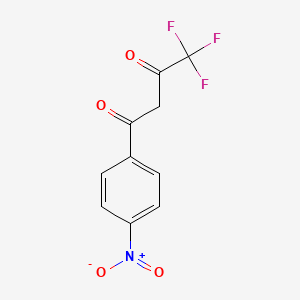
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione is a chemical compound with the molecular formula C10H6F3NO4 and a molecular weight of 261.16 g/mol It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to a butane-1,3-dione backbone
Preparation Methods
The synthesis of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione typically involves the reaction of ethyl trifluoroacetate with p-nitroacetophenone in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 4,4,4-Trifluoro-1-(4-aminophenyl)butane-1,3-dione.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines[][3].
Scientific Research Applications
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-1-(4-nitrophenyl)butane-1,3-dione can be compared with similar compounds such as:
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: This compound lacks the nitro group, which can result in different chemical reactivity and biological activity.
4,4,4-Trifluoro-1-(2-naphthyl)butane-1,3-dione: The presence of a naphthyl group instead of a nitrophenyl group can lead to variations in physical and chemical properties
Properties
CAS No. |
425391-02-2 |
|---|---|
Molecular Formula |
C10H6F3NO4 |
Molecular Weight |
261.15 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-hydroxy-4-(4-nitrophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H6F3NO4/c11-10(12,13)9(16)5-8(15)6-1-3-7(4-2-6)14(17)18/h1-5,15H |
InChI Key |
HMGLDQCVKKKFMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=CC(=O)C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


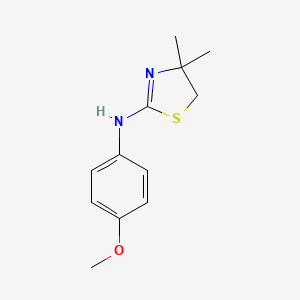
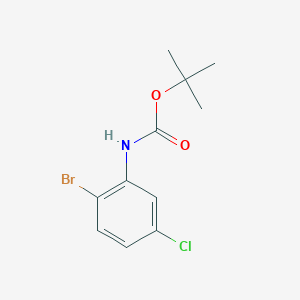
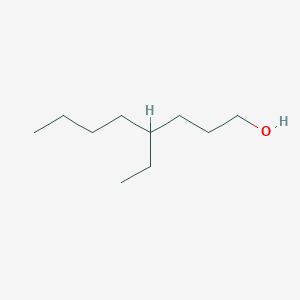
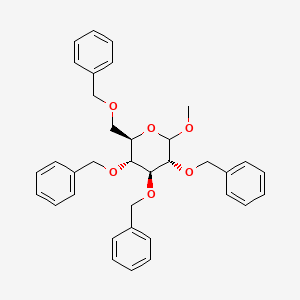
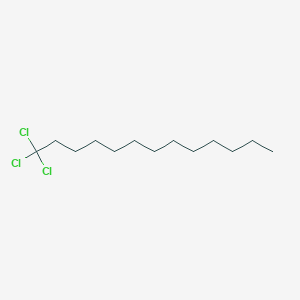
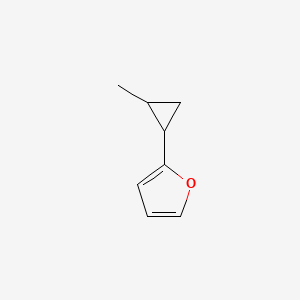
![(1R,2R,6R,7S,8S,9R)-4,4,11,11-tetramethyl-3,5,10,12-tetraoxatricyclo[7.3.0.02,6]dodecane-7,8-diol](/img/structure/B3433587.png)
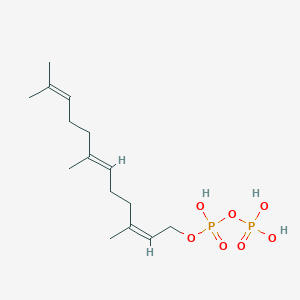
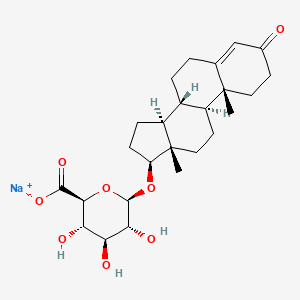
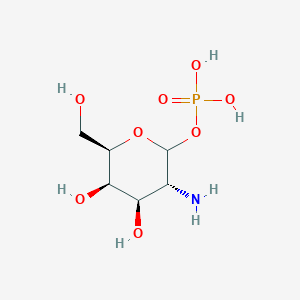
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3433604.png)
